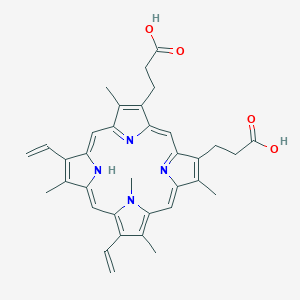

N-Methylprotoporphyrin

Description

Contextualization within Heme Biosynthesis and Regulation

Heme biosynthesis is a fundamental and highly regulated metabolic pathway that produces heme, an iron-containing porphyrin essential for a vast array of biological functions, including oxygen transport and cellular respiration. The final and critical step in this pathway is the insertion of ferrous iron into protoporphyrin IX, a reaction catalyzed by the mitochondrial enzyme ferrochelatase. nih.govfrontiersin.org

N-Methylprotoporphyrin serves as a potent inhibitor of this terminal step. frontierspecialtychemicals.commedchemexpress.comscbt.com By mimicking the natural substrate, protoporphyrin IX, NMPP binds to the active site of ferrochelatase. pnas.org However, the presence of the methyl group on one of the pyrrole (B145914) nitrogens prevents the insertion of iron, effectively blocking heme synthesis. pnas.org This inhibition leads to an accumulation of the substrate, protoporphyrin IX. acs.orgresearchgate.net

The inhibition of ferrochelatase by NMPP has significant regulatory consequences. The resulting decrease in intracellular heme levels can trigger a compensatory response, such as the stimulation of 5-aminolevulinic acid synthase (ALA-S), the rate-limiting enzyme in the heme biosynthetic pathway. nih.gov This effect has been observed in studies using chicken hepatocytes in culture. nih.gov

The formation of NMPP can be induced by certain xenobiotics. For instance, treatment of mice with 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) leads to the production of NMPP in the liver. frontiersin.orgresearchgate.net Cytochrome P450 enzymes are believed to play a critical role in this xenobiotic-induced production of NMPP. acs.org Interestingly, endogenous NMPP has also been detected in the liver of untreated animals, suggesting a potential physiological role, though the mechanisms of its biosynthesis remain largely unclear. acs.orgresearchgate.net

Overview of this compound as a Research Tool

The potent and selective inhibitory action of this compound on ferrochelatase makes it an invaluable tool for researchers studying heme metabolism and its associated cellular processes. caymanchem.comglpbio.com By inducing a state of heme deficiency, NMPP allows for the investigation of the downstream effects of impaired heme synthesis in various biological systems. pnas.orgnih.gov

Detailed Research Findings:

Mechanism of Inhibition: NMPP is a transition-state analogue and a potent competitive inhibitor of ferrochelatase with a Ki (inhibition constant) value in the nanomolar range, reported as approximately 7 nM and 10 nM in different studies. frontierspecialtychemicals.comacs.orgresearchgate.netcaymanchem.com It binds to the enzyme in a competitive fashion with respect to the porphyrin substrate and uncompetitively with respect to iron. researchgate.net The non-planar, distorted conformation of the NMPP ring is thought to contribute significantly to its inhibitory properties. nih.gov

Investigating Cellular Processes: Researchers have utilized NMPP to explore the consequences of heme deficiency in a variety of contexts. For example, in human brain cell lines, NMPP-induced heme deficiency was shown to decrease mitochondrial complex IV activity, activate nitric oxide synthase, and alter amyloid precursor protein processing. pnas.org In studies related to cancer, the inhibition of ferrochelatase by NMPP suppressed the respiratory capacity of MYCN-driven hematopoietic progenitor cells, highlighting the dependence of these cells on heme production. jci.org Furthermore, NMPP has been used to demonstrate the critical role of heme biosynthesis in RANKL-induced osteoclast differentiation, with its application leading to the inhibition of osteoclast formation and protection against bone loss in an in vivo mouse model. oup.com

Understanding Enzyme Structure and Function: The interaction between NMPP and ferrochelatase has provided insights into the enzyme's catalytic mechanism. Studies with ferrochelatase variants have shown that specific residues in the active site loop are crucial for modulating the enzyme's sensitivity to NMPP inhibition. nih.gov The binding of NMPP is believed to mimic a strained substrate, and its use has been central to the hypothesis that N-alkylated porphyrins act as transition-state analogs for ferrochelatase. nih.govpnas.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQMZDDLPYUOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79236-56-9 | |

| Record name | N-Methylprotoporphyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanisms of N Methylprotoporphyrin Formation and Biosynthesis

Endogenous Occurrence and Detection in Biological Systems

N-Methylprotoporphyrin IX has been identified as a naturally occurring, or endogenous, compound in biological systems, albeit at very low concentrations. acs.org Its presence has been confirmed in the liver of untreated animals, indicating a baseline level of this porphyrin derivative even in the absence of external inducers. acs.orgresearchgate.netnih.gov The physiological significance of this endogenous NMPP is not yet fully understood, but its existence points to a potential role in normal metabolic processes or as a byproduct of cellular activity. nih.gov

The detection and quantification of NMPP in complex biological matrices such as tissues and fluids require sensitive analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating porphyrins. nih.gov More advanced techniques like mass spectrometry offer high specificity and sensitivity for both identification and quantification, and can even be used to distinguish between different isomers of NMPP. nih.gov The development of novel detection methods, including those utilizing the photoluminescence quenching of copper nanoclusters, has achieved exceptionally low detection limits, which is crucial for studying the low concentrations of endogenous NMPP and its role in various physiological and pathological states. scilit.com

Xenobiotic-Induced this compound Production

The production of this compound can be significantly increased by exposure to certain foreign chemical compounds, or xenobiotics. acs.orgnih.gov This induced formation is a key factor in the porphyria-inducing effects of several drugs and environmental chemicals. rsc.org

Cytochrome P450 Enzyme Involvement in N-Alkylation of Heme

The formation of NMPP following xenobiotic exposure is critically dependent on the activity of cytochrome P450 (CYP) enzymes. acs.orgresearchgate.netnih.gov These enzymes, primarily located in the liver, are responsible for metabolizing a wide array of foreign compounds. researchgate.net The process, known as mechanism-based inactivation, involves the xenobiotic substrate being converted into a reactive intermediate by the CYP enzyme. This reactive species then attacks the heme prosthetic group of the enzyme itself. nih.gov

Specifically, this process leads to the N-alkylation of the protoporphyrin IX moiety of heme. nih.gov An alkyl group, often a methyl group from the xenobiotic, is covalently attached to one of the nitrogen atoms of the four pyrrole (B145914) rings in the porphyrin structure. researchgate.netnih.gov This N-alkylated heme is then released from the cytochrome P450, and subsequent removal of the iron atom yields N-alkylprotoporphyrin, such as NMPP. nih.gov

Research using cDNA-expressed human CYP isozymes has helped to identify the specific enzymes involved in N-alkylprotoporphyrin formation. The major human hepatic CYP isozymes implicated in this process include CYP3A4, CYP1A2, CYP2C9, and CYP2D6, with their relative contributions varying depending on the specific xenobiotic. nlc-bnc.ca

| Cytochrome P450 Isozyme | Role in this compound Formation |

| CYP3A4 | A major contributor to the N-alkylation of heme by certain xenobiotics. nlc-bnc.ca |

| CYP1A2 | Involved in the formation of N-alkylprotoporphyrins from specific substrates. nlc-bnc.ca |

| CYP2C9 | Plays a role in the mechanism-based inactivation leading to NMPP. nlc-bnc.ca |

| CYP2D6 | Contributes to the N-alkylation of heme by some xenobiotic compounds. nlc-bnc.ca |

Role of Specific Xenobiotics in Inducing this compound Formation

A number of xenobiotics have been identified as potent inducers of NMPP formation. The mechanisms often involve the cytochrome P450-mediated transfer of an alkyl group from the xenobiotic to the heme molecule.

One of the most well-studied inducers is 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) . researchgate.netbiorxiv.org The metabolism of DDC by cytochrome P450 enzymes results in the transfer of its 4-methyl group to the protoporphyrin IX of heme, forming this compound IX. researchgate.netrsc.org This NMPP is a powerful inhibitor of the enzyme ferrochelatase, which is responsible for inserting iron into protoporphyrin IX to form heme. nih.gov Interestingly, recent studies in mouse models suggest that while DDC induces NMPP production, this may not be solely dependent on hepatic CYPs, with the bone marrow potentially being a significant source of both NMPP and its precursor, protoporphyrin IX. pitt.edu

Another notable xenobiotic is the antifungal drug griseofulvin (B1672149) . researchgate.netnih.gov Treatment with griseofulvin leads to the accumulation of this compound in the liver. nih.gov The mechanism is thought to involve the cytochrome P450-mediated generation of NMPP. nih.gov In addition to NMPP, a larger N-griseofulvin protoporphyrin adduct has also been isolated, suggesting a complex metabolic pathway where the N-griseofulvin adduct might be a precursor to NMPP. nih.govnih.gov

Other classes of chemicals that can cause N-alkylation of heme and subsequent NMPP formation include terminal olefins and acetylenes. researchgate.net For example, compounds like allylisopropylacetamide (B110000) can lead to the formation of N-alkylated porphyrins through mechanism-based inactivation of cytochrome P450. researchgate.net

| Xenobiotic | Primary Mechanism of NMPP Induction | Key Research Findings |

| 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) | The 4-methyl group is transferred to the heme's protoporphyrin IX via cytochrome P450 metabolism. researchgate.netrsc.org | The resulting NMPP is a potent inhibitor of ferrochelatase. nih.gov Recent evidence suggests the bone marrow may be a major site of NMPP production after DDC exposure. pitt.edu |

| Griseofulvin | Cytochrome P450-mediated formation of NMPP. nih.gov | A larger N-griseofulvin protoporphyrin adduct is also formed and may be a precursor to NMPP. nih.gov |

| Allylisopropylacetamide | Mechanism-based inactivation of cytochrome P450 leading to N-alkylated porphyrins. researchgate.net | A representative of terminal olefin compounds that cause heme alkylation. researchgate.net |

Enzymatic Interactions and Molecular Mechanisms of Action of N Methylprotoporphyrin

Ferrochelatase Inhibition by N-Methylprotoporphyrin

This compound is a powerful inhibitor of ferrochelatase (protoheme ferro-lyase, EC 4.99.1.1), the enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. nih.govnih.govportlandpress.com This inhibitory action is the cornerstone of its biological effects and its use as a tool in scientific research to induce heme deficiency in cellular studies. nih.govresearchgate.netportlandpress.com The inhibition arises from the structural characteristics of NMPP, specifically the methylation of one of the pyrrole (B145914) nitrogen atoms, which prevents the enzyme from completing the metallation process. nih.gov

Kinetic studies have been instrumental in defining the nature and potency of ferrochelatase inhibition by this compound. These analyses have elucidated the specific type of inhibition and quantified the inhibitor's affinity for the enzyme.

Research on bovine ferrochelatase has demonstrated that this compound acts as a competitive inhibitor with respect to the porphyrin substrate, protoporphyrin IX. researchgate.netcapes.gov.br This indicates that NMPP and the natural substrate compete for binding to the same active site on the enzyme. nih.gov Conversely, the inhibition by NMPP is uncompetitive with respect to the iron substrate. researchgate.netcapes.gov.br This kinetic pattern suggests an ordered sequential mechanism where the iron substrate binds to the enzyme first, followed by the porphyrin substrate. researchgate.netcapes.gov.br NMPP then competes with protoporphyrin IX for binding to the iron-enzyme complex.

The potency of this compound as a ferrochelatase inhibitor is reflected in its low inhibition and dissociation constants. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, is consistently reported in the nanomolar range, signifying a very tightly binding inhibitor. frontiersin.org Studies on bovine ferrochelatase determined a Ki value of 7 nM. researchgate.netcapes.gov.br Other research has reported Ki values of approximately 10 nM. nih.govglpbio.comfrontierspecialtychemicals.com A study using murine ferrochelatase found an apparent inhibition constant (Kiapp) of 3 nM for the wild-type enzyme. nih.govnih.govportlandpress.com

Fluorescence titration experiments, which measure the change in the enzyme's intrinsic protein fluorescence upon inhibitor binding, have been used to determine the dissociation constant (Kd). For wild-type murine ferrochelatase, the Kd for NMPP was determined to be 9 ± 5 nM, a value that corroborates the low Ki values obtained from kinetic inhibition studies. researchgate.net

Inhibition and Dissociation Constants of this compound for Ferrochelatase

| Parameter | Enzyme Source | Value | Reference |

|---|---|---|---|

| Ki | Bovine | 7 nM | researchgate.net, capes.gov.br |

| Ki | General | ~10 nM | nih.gov, glpbio.com, frontierspecialtychemicals.com |

| Kiapp | Murine (wild-type) | 3 nM | nih.gov, nih.gov, portlandpress.com |

Studies involving engineered variants of ferrochelatase have provided deeper insights into the relationship between inhibitor binding and the enzyme's catalytic function. To understand the mechanism of resistance to NMPP, variants of murine ferrochelatase were created with mutations in an active-site loop, specifically at Proline 255 (P255R and P255G). nih.govnih.govportlandpress.com These mutations resulted in a dramatic increase in the inhibition constant for NMPP, by approximately two orders of magnitude (Kiapp values of 1 µM and 2.3 µM, respectively), indicating a significantly reduced potency of the inhibitor. nih.govnih.govportlandpress.com

The potent inhibitory nature of this compound is widely attributed to its role as a transition-state analog. scbt.comnih.govglpbio.comfrontierspecialtychemicals.com The theory of enzyme catalysis posits that enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. A transition-state analog is a stable molecule that structurally resembles this unstable transition state, allowing it to bind to the enzyme's active site with very high affinity, often much higher than the substrate itself.

The catalytic mechanism of ferrochelatase is believed to involve a distortion of the normally planar porphyrin macrocycle to facilitate the insertion of the iron atom. nih.gov N-alkylated porphyrins like NMPP are thought to mimic this distorted intermediate. nih.govnih.gov The observation that antibodies elicited against non-planar N-methylporphyrins can themselves catalyze metal insertion into porphyrins lends strong support to this hypothesis. nih.govpnas.org

The structural foundation for this compound's function as a transition-state analog lies in the non-planar conformation imposed by the N-methylation. The addition of a methyl group to one of the pyrrole nitrogen atoms forces that pyrrole ring to bend significantly out of the main plane of the porphyrin macrocycle. nih.govnih.gov This built-in distortion is thought to mimic the strained conformation that the natural protoporphyrin IX substrate must adopt within the enzyme's active site just before iron insertion. nih.gov

Crystallographic studies of Bacillus subtilis ferrochelatase complexed with a related inhibitor, N-methylmesoporphyrin, revealed that the inhibitor's macrocycle was indeed distorted, with the methylated pyrrole ring bent by approximately 36°. nih.govpnas.org For a long time, this structure was the primary model for how the substrate binds and is distorted during catalysis. nih.govpnas.org

However, more recent structural data from human ferrochelatase with its natural substrate, protoporphyrin IX, bound have introduced more complexity to this model. pnas.orgfrontiersin.org These studies revealed that the substrate is bound deeper within the active site and is rotated significantly compared to the position of N-methylmesoporphyrin in the bacterial enzyme structure. pnas.org While the substrate is distorted, the degree of distortion is more modest (~10°) than that seen with the N-methylated inhibitor. frontiersin.org These findings have led to a reevaluation of the concept that N-methylated porphyrins are perfect transition-state analogs, suggesting that while they are effective mimics, they may not occupy the active site in a manner identical to the true catalytic intermediate. nih.govpnas.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NMPP |

| Protoporphyrin IX | PPIX |

| Heme | |

| Iron | |

| Manganese | |

| N-methylmesoporphyrin | N-MeMP |

| Coproporphyrin | |

| Uroporphyrin | |

| 3,5-diethoxycarbonyl-1,4-dihydrocollidine | DDC |

| Griseofulvin (B1672149) | |

| Cremastranone | |

| N-isobutylporphyrin | |

| Proline | |

| Arginine | |

| Glycine (B1666218) |

This compound as a Transition State Analog

Macrocycle Distortion and its Significance in Ferrochelatase Catalysis

The insertion of a metal ion into a porphyrin is a critical biological process, and the distortion of the porphyrin macrocycle is a key step in facilitating this reaction. nih.govwiley.com The planar structure of a porphyrin is relatively rigid; distorting this structure lowers the energy barrier for metal insertion. nih.gov This distortion exposes the lone-pair orbitals of the pyrrole nitrogen atoms, making them more accessible to the incoming metal ion. wiley.comnih.govnih.gov

This compound (NMPP) is a potent inhibitor of ferrochelatase, the enzyme that catalyzes the final step of heme biosynthesis by inserting ferrous iron into protoporphyrin IX. nih.govnih.gov The inhibitory power of NMPP stems from its inherent structural distortion. nih.gov The presence of a methyl group on one of the pyrrole nitrogen atoms forces that ring to bend significantly out of the plane of the macrocycle. nih.govnih.gov This non-planar conformation mimics the transition state of the porphyrin substrate during the enzymatic reaction. nih.govpnas.org

Studies have shown that the N-methylated ring in N-methylated porphyrins can be bent by approximately 35-36° out of the macrocycle's plane. nih.govnih.govpnas.org Ferrochelatase exhibits high selectivity and affinity for this distorted conformation, which supports the idea that N-methylated porphyrins act as transition-state analogues for porphyrin metallation. nih.govpnas.org The enzyme itself induces a distortion in its natural substrate, protoporphyrin IX, upon binding. nih.govfrontiersin.org The pre-distorted shape of NMPP allows it to bind tightly to the active site, effectively competing with the natural substrate and inhibiting the enzyme. nih.govpnas.org The significance of this distortion is so fundamental that antibodies developed against non-planar N-methylated porphyrins have been shown to catalyze the insertion of metal ions into porphyrins themselves. nih.govnih.govpnas.org

While early models based on the structure of Bacillus subtilis ferrochelatase with a bound N-methylated porphyrin suggested a significant distortion of about 36°, later studies with human ferrochelatase and its natural substrate, protoporphyrin IX, revealed a more modest distortion of around 10-11.5°. pnas.orgfrontiersin.org This suggests that while distortion is crucial, the exact degree and nature may vary between species and that the inhibitor-bound structure might not perfectly represent the catalytic intermediate of the natural substrate. pnas.orgfrontiersin.org Nevertheless, the principle remains that the non-planar structure of NMPP is a primary determinant of its powerful inhibitory effect on ferrochelatase. nih.govpnas.org

Structural Determinants of Ferrochelatase Selectivity and Regiospecificity for N-Alkylated Porphyrins

The inhibitory potency of N-alkylated protoporphyrins against ferrochelatase is not uniform and is highly dependent on which of the four pyrrole rings (A, B, C, or D) bears the alkyl group. nih.govnih.gov Research has consistently shown that isomers with the N-alkyl group on pyrrole rings A or B are significantly more potent inhibitors than those with the alkyl group on rings C or D. nih.govnih.govportlandpress.com This difference in inhibitory activity can be substantial, with A- and B-ring alkylated isomers being 30 to 100 times more effective. nih.gov

This pronounced regiospecificity suggests that the active site of ferrochelatase has a specific orientation for binding the porphyrin macrocycle. nih.gov The greater inhibitory strength of the NA- and NB-alkylated isomers is thought to be because their specific non-planar distortions more closely resemble the transition-state conformation that the natural protoporphyrin IX substrate adopts during catalysis. nih.gov In essence, these isomers are more effective transition-state analogues. nih.govpnas.org

The nature of the alkyl group itself, in conjunction with its position, also plays a role. While this compound is a powerful inhibitor, increasing the size of the alkyl group can modulate this activity. nih.govportlandpress.com However, the positional effect remains dominant; even with larger alkyl groups, such as propyl, the NA and NB regioisomers are more potent inhibitors than their NC and ND counterparts. researchgate.net This underscores that the specific interactions between the enzyme's active site and the distinct regions of the porphyrin ring system are the primary determinants of inhibitory strength. nih.govportlandpress.com

| Alkylated Pyrrole Ring | Relative Inhibitory Potency | Reference |

|---|---|---|

| Ring A | High | nih.gov |

| Ring B | High | nih.gov |

| Ring C | Low (30-100x weaker than A/B) | nih.govnih.govportlandpress.com |

| Ring D | Low (30-100x weaker than A/B) | nih.govnih.govportlandpress.com |

The selectivity of ferrochelatase for N-alkylated porphyrins is governed by specific interactions within the enzyme's active site. A number of conserved residues are critical for binding the porphyrin substrate and facilitating the catalytic reaction. frontiersin.org In human ferrochelatase, residues such as His263 and Glu343 are considered essential for catalysis, likely involved in proton abstraction and metal binding. frontiersin.org The spatial arrangement of these residues creates a pocket that snugly fits the porphyrin substrate. pnas.org

Studies on murine ferrochelatase have highlighted the importance of a specific active-site loop (residues 248–257) which undergoes a conformational change when the porphyrin binds. nih.govnih.gov Within this loop, the residue Proline-255 (Pro255) has been identified as playing a crucial role in modulating the enzyme's sensitivity to NMPP. nih.govnih.gov

To investigate its function, researchers created variants of the enzyme where Pro255 was replaced with other amino acids, such as arginine (P255R) or glycine (P255G). nih.gov These mutations resulted in a dramatic increase in the inhibition constant (Ki) for NMPP, making the enzyme variants approximately two orders of magnitude more resistant to the inhibitor compared to the wild-type enzyme. nih.govnih.gov Despite this drastic reduction in inhibition by NMPP, the catalytic activity of the variants with the natural substrate remained largely unaffected. nih.gov This suggests that Pro255 is not directly involved in the primary catalytic steps but is critical for maintaining a specific protein conformation that allows for high-affinity binding of the distorted NMPP inhibitor. nih.govnih.gov The residue likely helps to modulate the selectivity and regiospecificity of the enzyme, ensuring a precise fit for the transition-state-like structure of potent inhibitors. nih.govnih.gov

| Enzyme Variant | Apparent Inhibition Constant (Kiapp) | Reference |

|---|---|---|

| Wild-Type | 3 nM | nih.gov |

| P255R (Proline to Arginine) | 1.0 µM | nih.gov |

| P255G (Proline to Glycine) | 2.3 µM | nih.gov |

Impact of Pyrrole Ring Alkylation Position on Inhibitory Activity

Interactions with Other Heme-Binding Proteins and Enzymes

Modulation of Heme Oxygenase Activity

This compound and its analogues can also interact with other heme-binding enzymes, including heme oxygenase (HO). nih.govportlandpress.com Heme oxygenase is the rate-limiting enzyme in heme degradation, breaking down heme into biliverdin (B22007), iron, and carbon monoxide. uzh.ch Studies have shown that the zinc chelates of several N-alkylprotoporphyrins are inhibitory towards heme oxygenase. nih.govportlandpress.com

Similar to the inhibition of ferrochelatase, a structure-activity relationship is also observed for heme oxygenase inhibition. The effectiveness of the inhibition is influenced by the size of the N-alkyl group and its position on the porphyrin ring. nih.govportlandpress.com Specifically, increasing the size of the alkyl group tends to decrease the inhibitory activity. portlandpress.comresearchgate.net This effect is particularly noticeable for isomers where the alkylation occurs on the C or D pyrrole rings. nih.govportlandpress.com This suggests that steric factors within the active site of heme oxygenase also play a critical role in accommodating these inhibitors. portlandpress.com

Influence on Nitric Oxide Production Pathways

This compound has been shown to influence nitric oxide (NO) production pathways, primarily through its impact on heme synthesis. researchgate.netnih.govacs.org Nitric oxide synthases (NOS), the enzymes responsible for producing NO, are heme-containing proteins. pnas.org The synthesis of their essential heme cofactor is dependent on ferrochelatase. plos.org

By potently inhibiting ferrochelatase, NMPP can induce a state of heme deficiency within cells. pnas.orgplos.org This lack of heme has significant downstream effects on NOS. Studies in various cell types, including vascular and brain cells, have demonstrated that inhibiting ferrochelatase with NMPP leads to a downregulation of endothelial nitric oxide synthase (eNOS) protein expression. pnas.orgplos.org This, in turn, results in reduced NO production and impaired NO-mediated signaling. plos.org

Interestingly, some studies have reported that heme deficiency induced by NMPP can lead to an activation or up-regulation of NOS, potentially as a compensatory or stress response mechanism. pnas.org This apparent contradiction may reflect differences in cell types, experimental conditions, or the duration of heme deficiency. For instance, in bovine coronary arteries, prolonged inhibition of ferrochelatase by NMPP led to a clear suppression of eNOS expression and a reduction in NO release. plos.org This inhibition also impairs the function of soluble guanylyl cyclase (sGC), another crucial heme-containing protein in the NO signaling cascade that acts as the primary receptor for NO. plos.org Therefore, by disrupting heme availability, this compound fundamentally interferes with the eNOS/sGC/cGMP signaling pathway. plos.org

Regulation of Soluble Guanylate Cyclase Activity

This compound (N-MPP) has been identified as an inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. researchgate.netfrontierspecialtychemicals.com The sGC enzyme contains a heme prosthetic group that acts as a receptor for NO. The binding of NO to the ferrous iron within this heme group activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation and other physiological processes. researchgate.net

N-MPP exerts its regulatory action by interacting with the heme-binding site on sGC. researchgate.net Research indicates that N-MPP and related N-alkylated porphyrins act as competitive inhibitors against the activation of sGC by both NO and protoporphyrin IX. researchgate.net This competitive inhibition suggests that these molecules, including N-MPP, occupy the same binding site as the native heme group and NO. researchgate.net When N-MPP binds to the enzyme, it prevents activation by NO, thereby blocking the production of cGMP. researchgate.netresearchgate.net

The structural modification in N-MPP—the methylation of a pyrrole nitrogen—is crucial to its inhibitory function. This N-methyl group alters the porphyrin's structure, which likely hinders the necessary conformational changes that follow NO binding and are required for enzymatic activation. researchgate.netfrontiersin.org Studies have shown that while an open core in the porphyrin ring is essential for activating the enzyme, the presence of an N-alkyl adduct leads to inhibition. researchgate.net For instance, N-phenylprotoporphyrin IX, a similar compound, was found to be a potent competitive inhibitor of protoporphyrin IX with a reported inhibition constant (Kᵢ) of 73 nM. researchgate.net While specific quantitative data for N-MPP's direct inhibition of sGC is not as commonly cited as its effects on other enzymes, its role as an sGC inhibitor is established through these comparative studies. researchgate.netcollectionscanada.gc.ca

Furthermore, the inhibition of heme synthesis by N-MPP through its well-documented potent inhibition of ferrochelatase can indirectly lead to the downregulation of sGC. researchgate.netplos.org A reduction in the available heme pool can result in heme-deficient sGC, which is unresponsive to NO. researchgate.netplos.org This dual mechanism—direct competitive inhibition and indirect downregulation via heme synthesis disruption—underscores the multifaceted role of N-MPP in modulating sGC activity. researchgate.netplos.org

Table 1: Inhibitory Effects of Porphyrin Analogues on Soluble Guanylate Cyclase (sGC)

| Compound | Mechanism of Action on sGC | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| This compound IX | Competitive inhibitor of NO and protoporphyrin IX activation. Also indirectly downregulates sGC by inhibiting heme synthesis. | Not specified in sources, but noted as an inhibitor. | researchgate.netresearchgate.netplos.org |

| N-Phenylprotoporphyrin IX | Competitive inhibitor of protoporphyrin IX activation. | 73 nM | researchgate.net |

| Zinc-Protoporphyrin IX | Competitive inhibitor of protoporphyrin IX activation. | 50 nM | researchgate.net |

| Manganese-Protoporphyrin IX | Competitive inhibitor of protoporphyrin IX activation. | 9 nM | researchgate.net |

| Ferro-Protoporphyrin IX (Heme) | Competitive inhibitor of protoporphyrin IX activation. | 350 nM | researchgate.net |

Binding to Heme Regulatory Motifs (HRMs) in Proteins

Heme Regulatory Motifs (HRMs) are specific amino acid sequences found in various proteins that allow them to bind heme reversibly. nih.gov This binding is a key mechanism for regulating protein function, localization, and stability. nih.govnih.gov The heme that participates in this reversible binding is often referred to as "regulatory heme" or "exchangeable heme," and it is distinct from the tightly bound heme found in housekeeping hemoproteins like cytochromes. nih.govnih.gov

Given that this compound (N-MPP) is a structural analog of protoporphyrin IX, the immediate precursor to heme, it has the potential to interact with HRMs. frontiersin.orgpnas.org The primary structural difference is the methyl group on one of the pyrrole nitrogens, which prevents the insertion of iron and is the basis for its potent inhibition of the enzyme ferrochelatase. pnas.orgpnas.org This structural similarity suggests that N-MPP could act as a competitive antagonist at HRM sites. It might bind to the motif, mimicking the presence of heme, but because of its altered structure, it would fail to induce the correct allosteric or functional changes in the protein that are normally triggered by heme binding. nih.govpnas.org

Research has pointed to the role of heme deficiency, which can be induced by N-MPP, in altering cellular processes that are regulated by heme-responsive proteins. nih.govpnas.org The consequences of heme deficiency in cells, such as altered amyloid precursor protein processing and corrupted iron homeostasis, could be attributed to the lack of heme available to bind to HRMs in specific proteins, or potentially to the direct, antagonistic binding of N-MPP itself. nih.govpnas.org

While the direct binding of N-MPP to specific HRMs is not as extensively documented as its interaction with enzymes in the heme synthesis pathway, the concept is supported by its structural properties and its use as a tool to probe heme-dependent processes. nih.govpnas.org For example, studies have used N-MPP as a negative control to create a state of heme deficiency to investigate the dynamics of regulatory heme pools within cells. nih.govnih.gov These experiments demonstrate that N-MPP effectively perturbs heme-regulated systems, which strongly implies an interaction at the level of heme-binding sites, including HRMs. nih.gov Further research is needed to characterize the specific binding affinities and functional consequences of N-MPP interacting with the diverse range of HRM-containing proteins.

N Methylprotoporphyrin S Role in Cellular and Metabolic Regulation

Perturbation of Heme Homeostasis and Pathway Flux

The primary mechanism by which N-Methylprotoporphyrin disrupts cellular function is through the profound perturbation of heme homeostasis. Heme is a vital molecule involved in numerous biological processes, including oxygen transport, cellular respiration, and signal transduction. researchgate.netplos.org Its synthesis is a tightly regulated process, and NMPP's intervention at the final step has significant upstream and downstream consequences. frontiersin.org NMPP is a potent competitive inhibitor of ferrochelatase, with a low nanomolar inhibition constant (Ki) of approximately 7-10 nM. acs.orgfrontiersin.orgresearchgate.net This enzyme catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. frontiersin.orgplos.org By binding to ferrochelatase with high affinity, NMPP effectively blocks this crucial conversion, leading to a cellular state of heme deficiency. plos.orgpnas.org

| Molecule/Enzyme | Role in Heme Synthesis | Effect of this compound (NMPP) |

| Protoporphyrin IX (PPIX) | Substrate for Ferrochelatase; precursor to Heme. researchgate.net | Accumulates due to pathway blockage. acs.orgnih.gov |

| Ferrochelatase (FECH) | Terminal enzyme; inserts Fe2+ into PPIX to form Heme. frontiersin.orgplos.org | Potently inhibited by NMPP (Ki ≈ 7-10 nM). acs.orgfrontiersin.orgresearchgate.net |

| Heme | End-product; essential prosthetic group. researchgate.netjci.org | Synthesis is blocked, leading to cellular deficiency. plos.orgpnas.org |

| 5-aminolevulinate synthase (ALAS) | Rate-limiting enzyme of heme biosynthesis. pitt.eduuzh.ch | Expression is often upregulated due to loss of negative feedback from heme. pnas.orguzh.ch |

A direct and significant consequence of ferrochelatase inhibition by NMPP is the accumulation of the enzyme's substrate, protoporphyrin IX (PPIX). acs.orgnih.govnih.gov While PPIX is a necessary intermediate in heme synthesis, its excessive buildup is cytotoxic. frontiersin.orgresearchgate.net High levels of PPIX are associated with conditions like human porphyrias, which can lead to severe skin photosensitivity, hepatobiliary damage, and even liver failure. researchgate.net The ATP-binding cassette transporter subfamily G member 2 (ABCG2) is a membrane transporter that effluxes PPIX, and its function is crucial in mitigating the toxicity of PPIX accumulation. researchgate.netscilit.com Studies using agents like 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), which induces the formation of NMPP, have shown that the resulting accumulation of PPIX and NMPP is not confined to the liver but can also originate from the bone marrow. pitt.edu

The depletion of the cellular heme pool by NMPP disrupts a wide array of heme-dependent physiological processes. Heme acts as a prosthetic group for many essential proteins, and its absence impairs their function. jci.orgbiorxiv.org

Key processes affected include:

Nitric Oxide (NO) Signaling: Heme deficiency induced by NMPP can lead to the activation of nitric oxide synthase (NOS), a heme-containing enzyme. pnas.orgnih.gov This results in elevated production of nitric oxide and related reactive nitrogen species. pnas.org Conversely, NMPP has also been reported to inhibit nitric oxide production in other contexts. acs.orgnih.gov

Protein Regulation: Heme regulates the activity and transport of certain proteins through specific heme regulatory motifs (HRMs). pnas.orguzh.ch For instance, the import of the rate-limiting enzyme ALAS into the mitochondria is inhibited by heme; NMPP-induced heme deficiency lifts this inhibition. uzh.ch

Lamin Aggregation: NMPP has been observed to promote the aggregation of lamins, which are critical structural components of the nuclear lamina. acs.orgresearchgate.netnih.gov

Oxygen Metabolism: As the core component of hemoglobin and myoglobin, and a key prosthetic group in the electron transport chain, heme is central to oxygen transport and utilization. plos.orgjci.org Heme depletion directly compromises these functions.

Consequences of Protoporphyrin IX Accumulation

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to both heme synthesis and cellular energy production, and they are profoundly affected by NMPP. frontiersin.org The inhibition of ferrochelatase, a mitochondrial enzyme, directly links heme metabolism to mitochondrial bioenergetics. frontiersin.orgpnas.org

Research has consistently shown that heme deficiency induced by NMPP selectively and significantly decreases the activity and protein levels of mitochondrial Complex IV (cytochrome c oxidase). pnas.orgnih.govbiorxiv.orgnih.govfrontiersin.org This complex is the terminal enzyme of the electron transport chain and contains essential heme a groups for its function. jci.orgfrontiersin.org The loss of heme directly impairs the proper assembly and function of Complex IV. jci.orgfrontiersin.org This effect is specific, with other complexes of the electron transport chain being largely unaffected. frontiersin.org Supplementation with exogenous heme can partially rescue the loss of Complex IV function, confirming that the effect is a direct result of heme depletion. biorxiv.orgfrontiersin.org

| Mitochondrial Parameter | Effect of NMPP-Induced Heme Deficiency | Reference |

| Complex IV Activity | Significantly decreased | pnas.orgbiorxiv.orgnih.govfrontiersin.org |

| Oxidative Phosphorylation | Impaired/Damaged | jci.orgnih.govbiorxiv.orgfrontiersin.org |

| Mitochondrial Respiration | Decreased | jci.orgbiorxiv.org |

| Mitochondrial Membrane Potential | Depolarized | nih.govbiorxiv.orgfrontiersin.org |

| Reactive Oxygen Species (ROS) | Increased | nih.govbiorxiv.org |

| Mitochondrial Morphology | Altered; increased fragmentation | nih.govbiorxiv.org |

Effects on Mitochondrial Complex IV Activity

Influence on Gene Expression and Protein Regulation

The regulatory role of heme extends to the expression of genes and the regulation of protein stability and transport. pnas.org By depleting the regulatory pool of heme, this compound can indirectly trigger widespread changes in gene and protein regulation. Heme exerts negative feedback on its own synthesis by suppressing the transcription and reducing the mRNA half-life of ALAS1, the housekeeping form of the first enzyme in the pathway. uzh.ch It also prevents the mitochondrial import of the ALAS protein. pnas.orguzh.ch When NMPP blocks heme synthesis, this feedback mechanism is disrupted, often leading to the upregulation of ALAS expression. pnas.org

Furthermore, heme deficiency can alter the expression of a variety of other genes. For example, in MYCN-driven leukemogenesis, the upregulation of heme pathway genes is a key feature, a process that would be disrupted by NMPP. jci.org In osteoclasts, signaling pathways activate the expression of heme-related genes to support cellular differentiation, a process that is inhibited by NMPP. oup.comnih.gov Heme deficiency can also alter metal homeostasis, for instance by increasing iron levels in astrocytoma cells. pnas.org These findings indicate that the influence of NMPP on cellular function is not limited to the direct inhibition of hemoproteins but also involves a complex network of changes in gene expression designed to respond to the loss of this critical metabolic product.

Transcriptional Regulation of Heme Biosynthetic Enzymes

The biosynthesis of heme is a tightly regulated process, and a key mechanism of control is the feedback inhibition of 5-aminolevulinate synthase (ALAS1), the first and rate-limiting enzyme in the pathway in non-erythroid cells. nih.gov The final product, heme, acts as a negative regulator, repressing the transcription of the ALAS1 gene. researchgate.net

When this compound is introduced into cellular systems, it inhibits ferrochelatase, leading to a significant decrease in the production of heme. researchgate.netnih.gov This reduction in the intracellular heme pool lifts the negative feedback on the ALAS1 gene. nih.gov Consequently, the transcription of ALAS1 is increased as the cell attempts to compensate for the perceived heme deficiency. This disruption highlights a fundamental principle of metabolic regulation: the cell upregulates the initial enzyme in a pathway when the final product is scarce.

| Enzyme | Regulatory Role | Effect of this compound (NMPP) | Mechanism |

| Ferrochelatase | Final enzyme in heme synthesis. | Potently Inhibited | NMPP acts as a transition state analog, blocking the active site. researchgate.netcaymanchem.com |

| 5-Aminolevulinate Synthase (ALAS1) | First and rate-limiting enzyme in heme synthesis. | Transcriptionally Upregulated | Reduced intracellular heme levels lift the negative feedback repression on the ALAS1 gene. nih.gov |

Effects on Transferrin Receptor Expression and Iron Homeostasis

Iron homeostasis is intrinsically linked to heme synthesis, particularly in erythroid cells, which are the primary consumers of iron for hemoglobin production. ashpublications.orgresearchgate.net In these cells, the expression of the transferrin receptor (TfR), which mediates the uptake of iron-bound transferrin, is not only regulated by intracellular iron levels but is also stimulated by active heme synthesis. researchgate.netashpublications.org This creates a positive feedback loop where the synthesis of heme signals for more iron to be imported, ensuring a sufficient supply for hemoglobinization. ashpublications.org

Research using the heme precursor 5-aminolevulinic acid (ALA) has shown that stimulating heme synthesis leads to a corresponding increase in TfR expression and iron incorporation into heme. ashpublications.orgashpublications.org Critically, this effect is completely abrogated by the presence of this compound. ashpublications.orgresearchgate.netashpublications.org By inhibiting ferrochelatase and thus halting heme synthesis, NMPP prevents the upregulation of TfR expression. ashpublications.org This demonstrates that NMPP disrupts a key iron regulatory pathway by cutting off the positive signal (heme) that erythroid cells use to maintain high levels of iron uptake.

| Condition | Effect on Heme Synthesis | Effect on Transferrin Receptor (TfR) mRNA | Reference |

| Control (Erythroid Cells) | Baseline | Baseline | researchgate.netashpublications.org |

| Addition of 5-Aminolevulinic Acid (ALA) | Increased | Increased | ashpublications.orgashpublications.org |

| Addition of ALA + this compound | Inhibited | No Increase (Effect of ALA is prevented) | ashpublications.orgresearchgate.netashpublications.org |

Induction of Heme Oxygenase-1 and Cytochrome P450 2A5

While NMPP blocks heme synthesis, it paradoxically leads to the induction of enzymes involved in heme catabolism and modification, specifically Heme Oxygenase-1 (HMOX1) and Cytochrome P450 2A5 (CYP2A5). nih.govoup.com Studies conducted in primary mouse hepatocytes revealed that a blockade of heme synthesis by NMPP resulted in a moderate elevation of HMOX1 and a more intensive increase in CYP2A5. nih.govoup.com

This response is mediated, at least in part, by the transcription factor Nuclear Factor Erythroid-derived 2-like 2 (Nrf2). Research indicates that Nrf2 is mandatory for the induction of CYP2A5 under these conditions. nih.govoup.com However, the induction of HMOX1 by heme itself appears to be independent of Nrf2. nih.gov The coordinated upregulation of these two enzymes suggests a sequential role in managing heme and its metabolites. HMOX1 is the rate-limiting enzyme in heme degradation, breaking it down into biliverdin (B22007), iron, and carbon monoxide. uzh.ch CYP2A5, in turn, is capable of oxidizing bilirubin (B190676) (the product of biliverdin reduction), suggesting a pathway to maintain bilirubin at safe, yet functional, antioxidant levels. nih.gov The induction of these enzymes by a heme synthesis inhibitor like NMPP points to a complex cellular stress response aimed at managing porphyrin precursors and preparing for potential oxidative challenges.

| Enzyme | Induction by NMPP | Nrf2-Dependence | Putative Role | Reference |

| Heme Oxygenase-1 (HMOX1) | Moderately Elevated | Redundant for induction by heme | Rate-limiting enzyme in heme catabolism. | nih.govoup.comuzh.ch |

| Cytochrome P450 2A5 (CYP2A5) | Intensively Elevated | Mandatory for induction | Oxidizes bilirubin to biliverdin. | nih.govoup.com |

Research Applications and Model Systems Utilizing N Methylprotoporphyrin

Induction of Heme Deficiency in Cell Systems

N-Methylprotoporphyrin is widely utilized in cell culture experiments to induce a state of heme deficiency. nih.govfrontierspecialtychemicals.comfrontierspecialtychemicals.com As a transition-state analogue of protoporphyrin IX, NMPP binds with high affinity to ferrochelatase, the enzyme responsible for inserting ferrous iron into protoporphyrin IX to form heme. nih.govnih.gov The presence of a methyl group on one of the pyrrole (B145914) nitrogen atoms in NMPP prevents the insertion of iron, thereby acting as a powerful competitive inhibitor of the enzyme. pnas.orgfrontiersin.org This blockade of the terminal step of heme synthesis leads to a depletion of intracellular heme, allowing researchers to investigate the cellular consequences of heme insufficiency. chemicalbook.combertin-bioreagent.comscbt.com This method has been applied to various cell lines, including human brain cells like neuroblastoma (SHSY5Y) and astrocytoma (U373), as well as primary rat hippocampal neurons, to probe the downstream effects of heme depletion. pnas.orgnih.gov

Investigating Heme Synthesis and Dysregulation in Disease Models

The ability of NMPP to induce heme deficiency provides a powerful model for studying diseases where heme metabolism is dysregulated.

NMPP is central to understanding the pathology of certain types of porphyrias. Administration of porphyrogenic agents, such as 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) or the antifungal drug griseofulvin (B1672149), to animal models can induce a condition that mimics human protoporphyria. researchgate.netrsc.orgtheadl.com The mechanism involves the in-vivo metabolic conversion of these xenobiotics by cytochrome P450 enzymes, which generates NMPP as a byproduct. researchgate.nettheadl.comacs.org This endogenously produced NMPP then potently inhibits ferrochelatase, leading to the accumulation of protoporphyrin IX, a hallmark of this type of porphyria. researchgate.netpnas.org The study of NMPP generated from these compounds has been instrumental in elucidating the mechanism by which certain chemicals trigger porphyric attacks. rsc.org

Research utilizing NMPP has uncovered significant links between heme deficiency and neurodegenerative processes, particularly those relevant to Alzheimer's disease. pnas.orgnih.gov Studies in human neuroblastoma and astrocytoma cell lines treated with NMPP to induce heme deficiency have revealed several metabolic consequences that mirror the pathology observed in Alzheimer's patients. pnas.orgnih.gov These consequences include:

A decrease in the activity of mitochondrial complex IV (cytochrome c oxidase), a critical heme-dependent enzyme in the electron transport chain. pnas.orgnih.gov

Alterations in the processing of amyloid precursor protein (APP), a key protein in the development of amyloid plaques. pnas.orgnih.gov

Activation of nitric oxide synthase, leading to increased production of reactive nitrogen species and potential oxidative stress. pnas.org

Disruption of iron and zinc homeostasis within the cells. pnas.org

These findings suggest that heme dysregulation, which can be modeled by NMPP, may be an important contributing factor in the mitochondrial dysfunction and neuronal decay seen in aging and neurodegenerative diseases like Alzheimer's. pnas.orgnih.gov

Recent studies have employed NMPP to investigate the role of heme metabolism in bone remodeling. Research has shown that heme synthesis is activated during the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.govoup.com By using NMPP as a selective inhibitor of heme biosynthesis, researchers have demonstrated that it effectively inhibits the differentiation of osteoclasts in a dose-dependent manner. nih.govnih.gov Furthermore, in in-vivo studies using mouse models of estrogen deficiency, NMPP treatment was shown to protect against bone loss. nih.govoup.com These findings highlight that inhibiting heme synthesis with NMPP can impair the formation of bone-resorbing cells, identifying heme metabolism as a potential therapeutic target for metabolic bone disorders such as osteoporosis. nih.govnih.govresearchgate.net

NMPP has been investigated for its activity against the malaria parasite, Plasmodium falciparum. The parasite relies on host cell enzymes for its heme supply. NMPP demonstrates direct anti-plasmodial activity in vitro, with a half-maximal inhibitory concentration (IC50) of 25 nM, which is comparable to many existing antimalarial drugs. utas.edu.au The mechanism is believed to be the inhibition of the host red blood cell's ferrochelatase, thereby starving the parasite of essential heme. researchgate.netutas.edu.au Additionally, the drug griseofulvin is thought to exert its anti-plasmodial effects by inducing the production of NMPP, which then inhibits ferrochelatase. researchgate.netutas.edu.auanu.edu.au This line of research presents a novel host-directed therapeutic strategy against malaria, which could potentially circumvent parasite drug resistance. utas.edu.au

Research into Osteoclastogenesis and Bone Metabolism

Elucidation of Biochemical Pathways and Enzyme Mechanisms

NMPP is a cornerstone tool for the biochemical characterization of ferrochelatase and the heme synthesis pathway. nih.govresearchgate.net Because NMPP is a stable analogue of the distorted porphyrin intermediate formed during the enzymatic reaction, it is considered a transition-state analogue inhibitor. nih.gov This property allows it to bind very tightly to the active site of ferrochelatase.

Kinetic analyses have established that NMPP is a potent competitive inhibitor with respect to the porphyrin substrate and an uncompetitive inhibitor with respect to the iron substrate. researchgate.net Its inhibition constant (K_i) for mammalian ferrochelatase is in the low nanomolar range, reported as approximately 3 nM to 10 nM, signifying its high affinity and inhibitory power. nih.govfrontierspecialtychemicals.comnih.gov

Furthermore, studying ferrochelatase variants with engineered resistance to NMPP has provided deeper insights into the enzyme's structure and function. nih.govnih.gov For example, mutations in an active-site loop of the enzyme were found to decrease its sensitivity to NMPP, highlighting the crucial role of specific amino acid residues (like Pro255) in maintaining the protein's conformation and modulating its interaction with both substrates and inhibitors. nih.govnih.gov

Research Findings Summary

| Area of Research | Model System | Key Findings with this compound (NMPP) |

| Heme Deficiency | Mammalian Cell Cultures | Potently inhibits ferrochelatase to induce a state of heme deficiency for experimental studies. nih.govfrontierspecialtychemicals.com |

| Porphyria | Animal Models (Mice) | Induced by drugs like DDC, NMPP inhibits ferrochelatase, causing protoporphyrin IX accumulation and mimicking the disease. researchgate.netrsc.org |

| Neurodegeneration | Human Brain Cell Lines | Induces changes similar to Alzheimer's pathology, including mitochondrial dysfunction and altered APP processing. pnas.orgnih.gov |

| Bone Metabolism | Murine Osteoclast Precursors | Inhibits osteoclast differentiation and protects against bone loss in vivo. nih.govoup.com |

| Malaria | P. falciparum in vitro | Exhibits direct anti-plasmodial activity by inhibiting host cell ferrochelatase. researchgate.netutas.edu.au |

Inhibition Kinetics of this compound

| Enzyme | Inhibitor | K_i (Inhibition Constant) | Inhibition Type |

| Ferrochelatase | This compound | ~3-10 nM | Competitive (vs. Protoporphyrin IX) frontierspecialtychemicals.comnih.govresearchgate.net |

Exploration of Specific Physiological Processes (e.g., lamin aggregation)

This compound (NMPP) has been identified as a key molecule in the investigation of specific cellular stress responses, most notably the aggregation of nuclear lamins. Lamins are intermediate filament proteins that form the nuclear lamina, a structure crucial for maintaining nuclear shape and organizing chromatin. Disruption of the nuclear lamina and aggregation of lamins are associated with a variety of diseases known as laminopathies. biologists.com Research utilizing NMPP has provided significant insights into the mechanisms underlying lamin aggregation, particularly in the context of liver injury. biologists.comresearchgate.net

Studies have demonstrated that exposure of cultured cells, such as human hepatoma HepG2 cells, to NMPP induces the aggregation of lamins A/C and B1. biologists.comresearchgate.net This effect is also observed when cells are treated with protoporphyrin IX (PPIX), the accumulation of which is a direct consequence of NMPP's inhibitory action on ferrochelatase. biologists.comresearchgate.netacs.org In fact, the aggregation of lamins is considered an early indicator of porphyria-associated liver damage. biologists.comresearchgate.net

The process of lamin aggregation induced by NMPP is rapid and can precede other cellular stress markers, such as the aggregation of keratin (B1170402) to form Mallory-Denk bodies (MDBs) in the liver. biologists.comresearchgate.net Mouse models of porphyria, induced by the administration of agents like 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) which leads to NMPP production, show dramatic aggregation of lamin A/C and B1. biologists.comresearchgate.netresearchgate.net This is accompanied by alterations in nuclear organization and shape. biologists.comresearchgate.net

The molecular mechanisms driving this aggregation are multifaceted. The accumulation of PPIX, caused by NMPP, appears to play a direct role. biologists.com Furthermore, these aggregates have been found to sequester other essential nuclear proteins, including transcription factors and components of the nuclear pore and ribosomes, potentially leading to transcriptional dysregulation. biologists.comresearchgate.net

Interestingly, the aggregation of lamins in response to NMPP and subsequent PPIX accumulation phenocopies the nuclear defects observed in certain laminopathies. biologists.comresearchgate.net This makes NMPP a valuable tool for studying the pathogenesis of these diseases and for exploring potential therapeutic interventions. For instance, it has been shown that inhibition of transglutaminase 2 (TG2) can ameliorate lamin aggregation, suggesting a role for this enzyme in the crosslinking of lamin proteins. biologists.comresearchgate.net

Detailed Research Findings on this compound-Induced Lamin Aggregation

| Model System | Inducing Agent | Key Findings | Reference |

| Human Hepatoma HepG2 Cells | This compound (NMPP) | Dose-dependent decrease in lamin monomers and an increase in high molecular weight lamin complexes. | biologists.com |

| Human Hepatoma HepG2 Cells | Protoporphyrin IX (PPIX) | Formation of high molecular weight lamin complexes in the nuclear fraction as early as 5 minutes after exposure. | biologists.com |

| Cultured Cells | DDC, PPIX, or NMPP | All three agents induced lamin aggregation. | biologists.comresearchgate.net |

| Purified Lamins | Protoporphyrin IX (PPIX) | Direct incubation resulted in lamin aggregation. | biologists.comresearchgate.net |

| Mouse Models (DDC-fed) | 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) | Dramatic aggregation of lamin A/C and B1 in the liver, changes in nuclear organization and shape. | biologists.comresearchgate.net |

| Mouse Models (fch/fch) | Ferrochelatase mutation | Dramatic aggregation of lamin A/C and B1 in the liver, changes in nuclear organization and shape. | researchgate.net |

| Primary Hepatocytes | NMPP, PPIX, or ZnPPIX | Induced loss of IκBα and subsequent NF-κB activation, linked to protein aggregation. | biorxiv.org |

Advanced Analytical Methodologies for N Methylprotoporphyrin

Mass Spectrometry-Based Profiling for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of porphyrins, including N-Methylprotoporphyrin IX, within complex biological samples. nih.gov It offers a powerful alternative to traditional methods for both compound identification and quantification. nih.gov High-resolution mass spectrometry, such as electrospray ionization quadrupole time-of-flight (ESI-qTOF) MS, allows for the rapid profiling of porphyrins by utilizing exact mass measurements to identify and quantify the metabolites. nih.gov This technique is particularly valuable for analyzing liver tissue, a primary site for NMP production and heme metabolism. researchgate.netnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the clinical determination of porphyrin levels. nih.gov In the positive ion mode, porphyrins can be characterized by their specific precursor and product ion transitions, enabling simultaneous and sensitive detection of multiple analytes in a single run. nih.gov For instance, the molecular weight of this compound IX is 576.7 g/mol , which serves as a key identifier in mass spectrometric analyses. medkoo.comnih.gov

The N-methylation of protoporphyrin IX can occur on any of the four pyrrole (B145914) nitrogen atoms, resulting in four structural isomers. researchgate.netresearchgate.net Differentiating these isomers is analytically challenging but crucial, as their biological activities and origins may differ. High-performance liquid chromatography (HPLC) has been successfully used to separate these four isomers, often after conversion to their dimethyl esters. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior resolution and sensitivity for separating and identifying isomeric compounds. mdpi.comtofwerk.com While nuclear magnetic resonance (NMR) spectroscopy has been pivotal in definitively identifying the specific nitrogen atom alkylated in each isomer, UHPLC-MS/MS provides the speed and sensitivity required for routine analysis in biological samples. researchgate.net The chromatographic separation physically separates the isomers based on their slightly different physicochemical properties, allowing the mass spectrometer to detect them individually. The fragmentation patterns (MS/MS) can sometimes provide structural information to further distinguish between isomers.

Table 1: Illustrative UHPLC-MS/MS Parameters for Porphyrin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.govmdpi.com |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) | nih.govnih.gov |

| Mobile Phase A | Ultrapure water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Methanol (B129727) with 0.1% formic acid | nih.gov |

| Flow Rate | 0.4 - 0.5 mL/min | nih.govnih.gov |

| Column Temperature | 50 °C | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | nih.gov |

| Capillary Voltage | 4500 V | nih.gov |

| Capillary Temperature | 180 °C | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or High-Resolution Full Scan | nih.govnih.gov |

The accurate quantification of this compound from biological matrices such as liver, blood, or urine presents a significant challenge due to the complexity of these samples and the varying solubility of different porphyrins. nih.govresearchgate.net Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. researchgate.netslideshare.net

A common procedure for extracting porphyrins from liver tissue involves homogenization in a dilute acid (e.g., 0.01 M HCl) followed by the addition of an organic solvent mixture like acetonitrile/dimethyl sulfoxide (B87167). nih.gov The sample is then centrifuged to separate the supernatant containing the porphyrins. nih.gov For further purification and to mitigate matrix effects during MS analysis, solid-phase extraction (SPE) using C18 cartridges is often employed. nih.gov This step helps to exchange the sample matrix for a solvent more compatible with mass spectrometry, such as acetonitrile. nih.gov

Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, can significantly impact the accuracy of MS detection. nih.gov The choice of the solvent system for chromatography is crucial. For instance, a solvent system containing 0.1% formic acid in a water/methanol gradient has been shown to be superior for LC-MS analysis compared to systems with high concentrations of ammonium (B1175870) acetate, which can cause severe ion suppression. nih.gov In some cases, esterification of the porphyrin's carboxyl groups can be performed to improve detection sensitivity in LC-MS/MS by reducing ionization interference. google.com

Table 2: Overview of Extraction Methods for this compound

| Biological Matrix | Extraction Procedure | Key Considerations | Reference |

|---|---|---|---|

| Liver Tissue | 1. Homogenize in 0.01 M HCl. 2. Add acetonitrile/dimethyl sulfoxide (4:1, v/v) and re-homogenize. 3. Centrifuge and collect supernatant. 4. Purify using C18 SPE cartridges. | Addresses a wide range of porphyrin solubilities. SPE step is crucial for reducing matrix effects before MS analysis. | nih.gov |

| Urine | 1. Acidify sample with formic acid. 2. Centrifuge to remove precipitate. 3. Inject supernatant directly into LC-MS/MS system. | Simple and rapid sample preparation. Requires a robust chromatographic method to separate analytes from matrix components. | nih.gov |

| Blood/Plasma | 1. Pretreat with a methanol and strong acid mixture to esterify porphyrins. 2. Centrifuge and analyze the supernatant. | Esterification of carboxyl groups can enhance detection sensitivity by reducing ionization interference in the mass spectrometer. | google.com |

| Bacterial Cells | 1. Use a weakly acidic extraction method (0.01 M HCl). | Can successfully isolate porphyrins from both cell wall and cytoplasmic fractions with minimal matrix effects. | nih.gov |

Application of UHPLC-MS/MS for Isomer Differentiation

Spectroscopic and Fluorometric Approaches for Enzymatic Assays

Spectroscopic and fluorometric methods are fundamental for studying the interaction of this compound with enzymes, particularly its inhibition of ferrochelatase. nih.govarvojournals.org NMP is a potent transition-state analogue inhibitor of ferrochelatase, and assays measuring this inhibition are key to understanding its biological impact. nih.govbertin-bioreagent.com

Enzymatic assays for ferrochelatase activity typically monitor the formation of a metalloporphyrin product over time. arvojournals.org A common high-throughput screening method involves using a metal ion other than iron, such as nickel (Ni²⁺), and a porphyrin substrate like mesoporphyrin IX. The increase in Ni²⁺-mesoporphyrin IX production, which can be monitored spectrophotometrically, is used to determine the enzyme's activity. arvojournals.org The inhibitory effect of NMP is then quantified by measuring the decrease in this activity in its presence, allowing for the determination of kinetic parameters like the inhibition constant (Kᵢ). nih.govnih.gov

Fluorometric assays offer high sensitivity and are well-suited for porphyrin analysis due to their inherent fluorescent properties. nih.govscielo.br Porphyrins exhibit a characteristic strong absorption band (the Soret band) around 400-410 nm and several weaker bands (Q-bands) at longer wavelengths. scielo.br Upon excitation at the Soret band, they emit strong fluorescence, typically in the 620-635 nm range. nih.govscielo.br For this compound, typical fluorescence detection wavelengths are around 400 nm for excitation and 630 nm for emission. This fluorescence can be exploited to develop continuous assays that monitor enzymatic reactions involving porphyrin substrates in real-time. nih.gov

Table 3: Spectroscopic Properties for Porphyrin-Based Assays

| Compound | Absorption Maxima (λ_abs, nm) | Fluorescence Maxima (λ_em, nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Protoporphyrin IX | 406, 506, 540, 574, 630 | 632 | DMSO | scielo.br |

| Protoporphyrin IX | 408, 506, 540, 576, 632 | 634 | Phosphate buffer with CPC | scielo.br |

| This compound IX | 401, 573 | ~630 | Not specified | caymanchem.com |

Chromatographic Separation Techniques for this compound Variants

Chromatographic techniques are essential for the separation of this compound from other porphyrins and for the resolution of its different structural isomers. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most powerful methods for this purpose.

Reverse-phase HPLC using C18 columns is the standard approach for separating porphyrins. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. By using a gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like methanol or acetonitrile), porphyrins with varying degrees of hydrophobicity can be effectively resolved. nih.gov

For instance, a uHPLC method using a C18 column with a water/methanol gradient containing 0.1% formic acid has been shown to reduce analysis run times to under 30 minutes, a significant improvement over traditional HPLC methods that could take up to an hour. nih.gov This method successfully separates N-methyl protoporphyrin IX from a complex mixture of ten other porphyrin derivatives found in liver extracts. nih.gov The separation of the four structural isomers of this compound has also been achieved using HPLC, demonstrating the high resolving power of this technique for closely related variants. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | NMP |

| This compound IX | NMPP, NmePPIX |

| Protoporphyrin IX | PPIX |

| Mesoporphyrin IX | - |

| Ni²⁺-mesoporphyrin IX | - |

| Acetonitrile | - |

| Dimethyl sulfoxide | DMSO |

| Formic acid | - |

| Methanol | - |

Emerging Research Perspectives and Future Directions

Unelucidated Mechanisms of N-Methylprotoporphyrin Formation and Fate

The precise mechanisms governing the biosynthesis and metabolic fate of this compound (NMPP) are not yet fully understood, presenting a significant area for future research. acs.orgnih.gov While it is established that certain xenobiotics can trigger a substantial increase in NMPP production in the liver, the detailed biochemical pathways remain unclear. acs.orgnih.gov Cytochrome P450 enzymes are believed to play a critical role in the xenobiotic-induced formation of NMPP. acs.orgnih.gov The process is thought to involve a "suicide" reaction where the P450 enzyme metabolizes a substrate, leading to the methylation of the protoporphyrin IX ring, thereby forming NMPP. frontiersin.org

The existence of endogenous NMPP in the liver of untreated animals suggests that its formation is not solely dependent on external compounds. acs.orgnih.gov This raises questions about the endogenous substrates and specific P450 isoforms involved in its natural production. The current understanding points to a complex interplay of factors that regulate NMPP biosynthesis.

Furthermore, the metabolic fate of NMPP is an area that is significantly understudied. acs.orgnih.gov How the cell catabolizes and eliminates this potent inhibitor of heme synthesis is largely unknown. Understanding the degradation pathways and transport mechanisms will be crucial for a complete picture of NMPP homeostasis and its toxicological profile. The disposition of the related molecule, protoporphyrin IX (PPIX), is primarily through hepatic excretion due to its hydrophobic nature, suggesting a similar route for NMPP, though this requires experimental confirmation. researchgate.net

Comprehensive Mapping of Physiological Functions Beyond Ferrochelatase Inhibition

While this compound (NMPP) is well-documented as a potent inhibitor of ferrochelatase, the final enzyme in the heme biosynthesis pathway, emerging evidence suggests its physiological activities extend beyond this singular role. acs.orgnih.govfrontiersin.org A comprehensive understanding of these additional functions is a key area of ongoing research.

Recent studies have implicated NMPP in several other cellular processes. acs.orgnih.gov These include the inhibition of nitric oxide production and the promotion of lamin aggregation. acs.orgnih.gov The inhibition of nitric oxide synthase could have significant implications for vascular function and signaling pathways. Lamin aggregation, on the other hand, points to a potential role in nuclear structure and stability.

By inducing heme deficiency through ferrochelatase inhibition, NMPP has been instrumental in uncovering the broader roles of heme itself. pnas.org Studies using NMPP in human brain cell lines have shown that heme deficiency leads to a decrease in mitochondrial complex IV, activation of nitric oxide synthase, and alterations in amyloid precursor protein, alongside disrupted iron and zinc homeostasis. pnas.org These findings suggest that the metabolic disruptions caused by NMPP-induced heme deficiency mimic some aspects of neuronal dysfunction observed in conditions like Alzheimer's disease. pnas.org Furthermore, heme-deficient brain cells exhibited failures in differentiation and cell cycle completion, hinting at unique functions for heme beyond its classical roles in enzymes and hemoglobin. pnas.org

The antifungal drug griseofulvin (B1672149), which induces NMPP production, has demonstrated anti-plasmodial activity against Plasmodium falciparum. researchgate.net This effect is attributed to the NMPP-dependent inhibition of ferrochelatase within the parasite. researchgate.net These findings highlight the potential for targeting heme synthesis as a therapeutic strategy and underscore the diverse physiological consequences of NMPP's primary inhibitory action.

| Observed Effect of NMPP or NMPP-Induced Heme Deficiency | Cellular/Physiological Process Affected | Potential Implication |

| Inhibition of Nitric Oxide Production | Cell Signaling, Vasoregulation | Altered vascular tone and signaling cascades |

| Promotion of Lamin Aggregation | Nuclear Structure and Function | Impact on nuclear integrity and gene regulation |

| Decreased Mitochondrial Complex IV | Cellular Respiration | Impaired energy metabolism |

| Altered Amyloid Precursor Protein | Neuronal Function | Potential link to neurodegenerative processes |

| Disrupted Iron and Zinc Homeostasis | Metal Ion Regulation | Broad effects on cellular enzymatic activity and signaling |

| Inhibition of Plasmodium falciparum growth | Parasite Metabolism | Potential anti-malarial therapeutic target |

Development of Novel this compound Analogs for Mechanistic Probes

The development of novel analogs of this compound (NMPP) is a crucial strategy for dissecting the intricate mechanisms of ferrochelatase and for creating more specific molecular probes. The chemical synthesis of the four structural isomers of NMPP has been instrumental in confirming the structures of the biological products formed in vivo. pnas.org This foundational work allows for the precise identification of which isomer is predominantly produced and active.

Research into ferrochelatase variants has further highlighted the potential for developing specialized NMPP analogs. nih.gov By creating ferrochelatase mutants with varying resistance to NMPP, scientists can probe the specific amino acid residues involved in inhibitor binding and catalysis. For instance, mutations in the active-site loop of murine ferrochelatase, specifically at Proline-255, resulted in variants with significantly increased resistance to NMPP. nih.gov This suggests that analogs designed to interact differently with this loop could provide finer control over ferrochelatase inhibition.

The synthesis of N-alkylated porphyrins with different alkyl groups has also revealed that not all such compounds inhibit ferrochelatase. frontiersin.org For example, an N-isobutylporphyrin did not show inhibitory activity, indicating that the nature of the N-alkyl group is critical for the interaction with the enzyme. frontiersin.org This opens the door to designing a library of NMPP analogs with a range of inhibitory potencies and selectivities.

Furthermore, related porphyrin derivatives like N-methyl mesoporphyrin (NMM) have been developed and are recognized for their high selectivity for G-quadruplex DNA structures, a property not as prominent in NMPP. The development of such analogs with distinct properties allows researchers to probe different biological phenomena. For example, while NMPP is primarily used to induce heme deficiency, NMM is employed as a fluorescent probe for G-quadruplex DNA. frontierspecialtychemicals.com

Future efforts in this area will likely focus on:

Synthesizing analogs with varied N-alkyl groups to fine-tune inhibitory activity.

Creating fluorescently tagged NMPP analogs to visualize their subcellular localization and interaction with ferrochelatase in real-time.

Developing photo-activatable analogs to control ferrochelatase inhibition with spatial and temporal precision.

These novel probes will be invaluable tools for advancing our understanding of heme metabolism and the specific role of ferrochelatase in health and disease.

Integration of this compound Research with Systems Biology Approaches